molecular formula C12H18N2O4S B12488079 N-methylmethanaminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate

N-methylmethanaminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate

Cat. No.: B12488079
M. Wt: 286.35 g/mol
InChI Key: XRZQPQXXINNEGF-UHFFFAOYSA-N
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Description

N-methylmethanaminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrrolidinone ring attached to a benzenesulfonate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylmethanaminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate typically involves the reaction of N-methylmethanamine with 4-(2-oxopyrrolidin-1-yl)benzenesulfonic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-methylmethanaminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-methylmethanaminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methylmethanaminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate
  • N-phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate
  • 2-(2-oxopyrrolidin-1-yl)acetamide derivatives

Uniqueness

N-methylmethanaminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate stands out due to its unique combination of a pyrrolidinone ring and a benzenesulfonate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

dimethylazanium;4-(2-oxopyrrolidin-1-yl)benzenesulfonate

InChI

InChI=1S/C10H11NO4S.C2H7N/c12-10-2-1-7-11(10)8-3-5-9(6-4-8)16(13,14)15;1-3-2/h3-6H,1-2,7H2,(H,13,14,15);3H,1-2H3

InChI Key

XRZQPQXXINNEGF-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]C.C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)[O-]

Origin of Product

United States

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